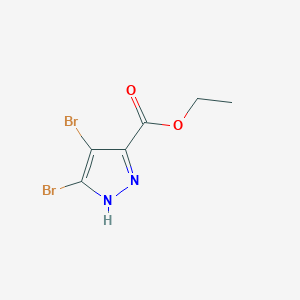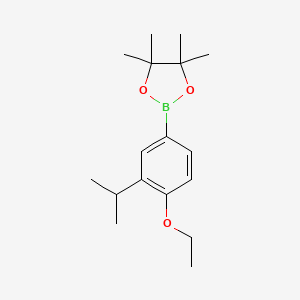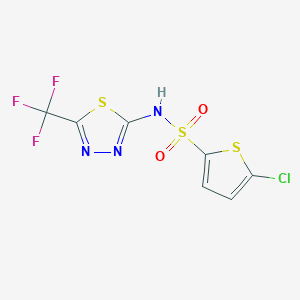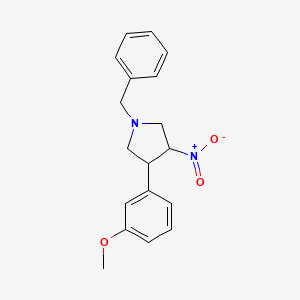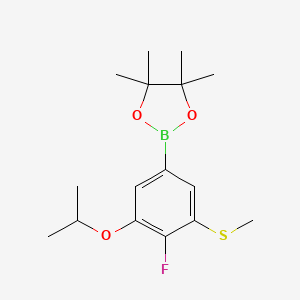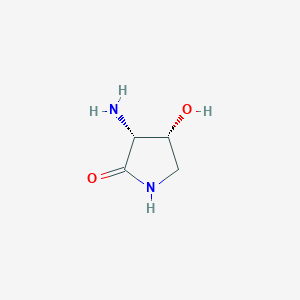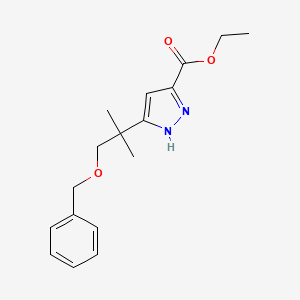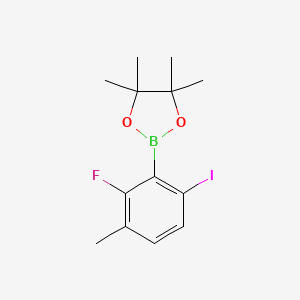
2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of interest due to its potential applications in organic synthesis, particularly in cross-coupling reactions. The presence of both fluorine and iodine atoms on the phenyl ring makes it a versatile intermediate for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Halogenation: The starting material, 3-methylphenol, undergoes halogenation to introduce the fluorine and iodine atoms at the 2 and 6 positions, respectively.
Borylation: The halogenated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
化学反応の分析
Types of Reactions
Substitution Reactions:
Cross-Coupling Reactions: The boron atom in the dioxaborolane ring makes this compound an excellent candidate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Aryl Derivatives: Formed through cross-coupling reactions.
Functionalized Phenyl Compounds: Resulting from substitution reactions.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Employed in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a reagent in chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with various substrates, facilitating their transformation. The presence of fluorine and iodine atoms enhances the compound’s reactivity and selectivity in these processes.
類似化合物との比較
Similar Compounds
- 2-(2-Fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The unique combination of fluorine, iodine, and a methyl group on the phenyl ring, along with the dioxaborolane moiety, makes 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly versatile in organic synthesis. Its ability to undergo both substitution and cross-coupling reactions sets it apart from other similar compounds.
特性
分子式 |
C13H17BFIO2 |
|---|---|
分子量 |
361.99 g/mol |
IUPAC名 |
2-(2-fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BFIO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChIキー |
FXGHRDMLNOAVRH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
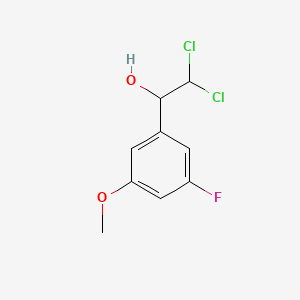
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)


